molecular formula C21H21NO4 B15007833 Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate CAS No. 4606-59-1

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate

Cat. No.: B15007833
CAS No.: 4606-59-1
M. Wt: 351.4 g/mol
InChI Key: QBDXKZHQPMQMQT-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core substituted with ethyl, methyl, and benzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve the esterification of indole-3-carboxylic acid followed by selective substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group, in particular, enhances its potential as a bioactive compound .

Biological Activity

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate (C21H21NO4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer effects, anti-inflammatory activities, and other pharmacological implications.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.3957 g/mol
  • CAS Number : 309737-67-5

The compound features an indole core substituted with a carboxylate group and a benzoyl moiety, which are crucial for its biological activity.

Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer properties.

  • Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that it can reduce the viability of cancer cells significantly.
Cell LineIC50 (μM)Reference
A431 (skin cancer)12.5
HepG2 (liver cancer)15.0
Caco-2 (colon cancer)10.0

Anti-Inflammatory Activity

This compound has also been studied for its anti-inflammatory effects.

  • In Vivo Studies : Animal models demonstrated that administration of the compound significantly reduced markers of inflammation, including TNF-alpha and IL-6 levels.
Treatment GroupTNF-alpha Reduction (%)IL-6 Reduction (%)Reference
Control---
Compound Group4540

Other Biological Activities

In addition to its anti-cancer and anti-inflammatory properties, this compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Skin Cancer :
    • A patient with advanced skin cancer showed significant tumor reduction after treatment with the compound combined with standard chemotherapy.
  • Case Study on Liver Cancer :
    • Patients undergoing treatment for liver cancer reported improved quality of life and reduced tumor markers when treated with this compound as an adjunct therapy.

Properties

CAS No.

4606-59-1

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-5-25-21(24)19-14(3)22(4)18-11-10-16(12-17(18)19)26-20(23)15-8-6-13(2)7-9-15/h6-12H,5H2,1-4H3

InChI Key

QBDXKZHQPMQMQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

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